molecular formula C18H17N3O5S2 B3297853 N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-N'-[(pyridin-3-yl)methyl]ethanediamide CAS No. 896318-35-7

N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-N'-[(pyridin-3-yl)methyl]ethanediamide

Cat. No.: B3297853
CAS No.: 896318-35-7
M. Wt: 419.5 g/mol
InChI Key: GHKKMUQXFFFPNE-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-N’-[(pyridin-3-yl)methyl]ethanediamide is a complex organic compound that features a unique combination of furan, thiophene, and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-N’-[(pyridin-3-yl)methyl]ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the furan and thiophene derivatives, followed by their sulfonylation and subsequent coupling with the pyridine derivative. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the stability of the intermediates and the final product.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-N’-[(pyridin-3-yl)methyl]ethanediamide undergoes various types of chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted analogs, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-N’-[(pyridin-3-yl)methyl]ethanediamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-N’-[(pyridin-3-yl)methyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other derivatives of furan, thiophene, and pyridine, such as:

  • N-[2-(furan-2-yl)ethyl]-N’-[(pyridin-3-yl)methyl]ethanediamide
  • N-[2-(thiophene-2-sulfonyl)ethyl]-N’-[(pyridin-3-yl)methyl]ethanediamide
  • N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide

Uniqueness

The uniqueness of N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-N’-[(pyridin-3-yl)methyl]ethanediamide lies in its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N'-[2-(furan-2-yl)-2-thiophen-2-ylsulfonylethyl]-N-(pyridin-3-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5S2/c22-17(20-11-13-4-1-7-19-10-13)18(23)21-12-15(14-5-2-8-26-14)28(24,25)16-6-3-9-27-16/h1-10,15H,11-12H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHKKMUQXFFFPNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)C(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-N'-[(pyridin-3-yl)methyl]ethanediamide
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N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-N'-[(pyridin-3-yl)methyl]ethanediamide
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N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-N'-[(pyridin-3-yl)methyl]ethanediamide
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N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-N'-[(pyridin-3-yl)methyl]ethanediamide
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N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-N'-[(pyridin-3-yl)methyl]ethanediamide
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N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-N'-[(pyridin-3-yl)methyl]ethanediamide

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